molecular formula C7H14ClNO3 B1381130 (4-Aminotetrahydro-2H-pyran-4-yl)acetic acid hydrochloride CAS No. 1335042-82-4

(4-Aminotetrahydro-2H-pyran-4-yl)acetic acid hydrochloride

Cat. No.: B1381130
CAS No.: 1335042-82-4
M. Wt: 195.64 g/mol
InChI Key: NIQXQMAYKFJWFK-UHFFFAOYSA-N
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Description

(4-Aminotetrahydro-2H-pyran-4-yl)acetic acid hydrochloride is a chemical compound with the molecular formula C7H13NO3·HCl It is a derivative of pyran, a six-membered heterocyclic compound containing one oxygen atom

Scientific Research Applications

(4-Aminotetrahydro-2H-pyran-4-yl)acetic acid hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential role in biochemical pathways and as a probe in biological assays.

    Medicine: Explored for its therapeutic potential, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Safety and Hazards

The safety information available indicates that “(4-Aminotetrahydro-2H-pyran-4-yl)acetic acid hydrochloride” may cause eye irritation and skin sensitization . Precautionary measures include avoiding eye and skin contact .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Aminotetrahydro-2H-pyran-4-yl)acetic acid hydrochloride typically involves the following steps:

    Formation of the Pyran Ring: The pyran ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a dihydropyran derivative.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with the pyran ring.

    Acetic Acid Substitution: The acetic acid moiety is introduced through esterification or amidation reactions.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as crystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the amino group or the pyran ring is oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation Products: Ketones, oxides.

    Reduction Products: Amines, alcohols.

    Substitution Products: Alkylated or acylated derivatives.

Mechanism of Action

The mechanism of action of (4-Aminotetrahydro-2H-pyran-4-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence metabolic pathways, signal transduction pathways, or other cellular processes, leading to its observed effects.

Comparison with Similar Compounds

  • (4-Aminooxan-4-yl)acetic acid hydrochloride
  • (4-Benzyl-2,2-dimethyltetrahydro-2H-pyran-4-yl)acetic acid
  • (7-Methyl-2-oxo-2H-chromen-4-yl)acetic acid

Comparison:

  • Structural Differences: While these compounds share a similar pyran ring structure, they differ in the substituents attached to the ring, which can influence their chemical properties and reactivity.
  • Unique Features: (4-Aminotetrahydro-2H-pyran-4-yl)acetic acid hydrochloride is unique due to its specific amino and acetic acid substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(4-aminooxan-4-yl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3.ClH/c8-7(5-6(9)10)1-3-11-4-2-7;/h1-5,8H2,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIQXQMAYKFJWFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4-Aminotetrahydro-2H-pyran-4-yl)acetic acid hydrochloride

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